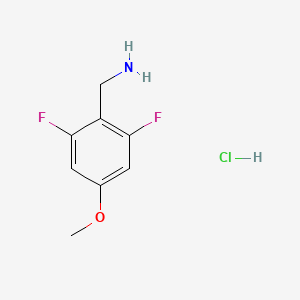

(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride

Description

(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and a primary amine functional group, stabilized as a hydrochloride salt. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and chemical research. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

Molecular Formula |

C8H10ClF2NO |

|---|---|

Molecular Weight |

209.62 g/mol |

IUPAC Name |

(2,6-difluoro-4-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H9F2NO.ClH/c1-12-5-2-7(9)6(4-11)8(10)3-5;/h2-3H,4,11H2,1H3;1H |

InChI Key |

DWPRHLRUKXOWMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical attributes of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride with its analogs:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| (2,6-Difluoro-4-methoxyphenyl)methanamine HCl | 2-F, 6-F, 4-OCH₃ | C₈H₈F₂NO·HCl | 207.61 (free base) | High electronegativity (F substituents), moderate lipophilicity, polar surface area ~40 Ų |

| (4-Fluoro-2,6-dimethylphenyl)methanamine HCl | 4-F, 2-CH₃, 6-CH₃ | C₉H₁₂FN·HCl | 197.67 | Reduced electronegativity (methyl groups), higher lipophilicity (logP ~2.1) |

| (2,6-Dimethoxyphenyl)methanamine HCl | 2-OCH₃, 6-OCH₃ | C₉H₁₃NO₂·HCl | 215.67 | Electron-donating OCH₃ groups, increased steric bulk, lower metabolic stability |

| (4-Methoxyphenyl)(phenyl)methanamine HCl | 4-OCH₃, diphenyl substitution | C₁₄H₁₅NO·HCl | 249.74 | Enhanced lipophilicity (logP ~3.5), bulky structure limiting membrane permeability |

| 4-(Difluoromethoxy)phenylmethanamine HCl | 4-OCHF₂, diphenyl substitution | C₁₄H₁₄ClF₂NO | 285.72 | Strong electron-withdrawing CHF₂ group, improved metabolic resistance |

Electronic and Steric Differences

- Fluorine vs. Methoxy groups (e.g., in (2,6-Dimethoxyphenyl)methanamine HCl) are bulkier and electron-donating, which may reduce metabolic stability due to susceptibility to oxidative demethylation .

- In contrast, analogs with substituents at the 3- or 5-positions (e.g., (S)-1-(3,5-Dimethoxyphenyl)ethanamine HCl) exhibit altered steric hindrance and electronic profiles .

Biological Activity

(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is an organic compound with potential therapeutic applications, particularly in the realm of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H11ClF2N

- Molecular Weight : 209.62 g/mol

- Structure : The compound features a phenyl ring substituted with two fluorine atoms and a methoxy group, contributing to its unique physicochemical properties that influence biological interactions.

The biological activity of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The presence of the amine functional group allows it to modulate various receptors involved in neurotransmission, particularly those associated with serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and other central nervous system conditions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Neurotransmitter Interaction : Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors or enzymes related to neurotransmission.

- Potential Therapeutic Uses : The compound is being explored for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier effectively .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride:

| Compound Name | Chemical Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride | C8H10ClFNO | 191.63 | Lacks one fluorine atom |

| 2,6-Difluoro-4-methoxybenzyl alcohol | C9H10F2O | 188.18 | Contains a hydroxyl group instead of an amine |

| (2-Methylsulfanylphenyl)(2,6-difluoro-4-methoxy) | C14H13F2NO3 | 281.259 | Incorporates a methylthio group |

These comparisons illustrate how variations in chemical structure can affect biological properties and therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that compounds similar to (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives showed IC50 values indicating significant anticancer activity against human breast adenocarcinoma (MCF-7) and melanoma cell lines .

- Animal Models : Studies utilizing tau and Aβ plaque transgenic mouse models have shown that microtubule-stabilizing compounds can enhance neuroprotective effects, suggesting that (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride may have similar protective roles in neurodegenerative conditions .

- Mechanistic Insights : The compound's mechanism involves modulation of cholinergic signaling pathways through allosteric modulation of muscarinic receptors, which are critical in cognitive functions and memory .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activity of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride. Key areas for future investigation include:

- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for therapeutic development.

- Clinical Trials : Conducting clinical trials will help assess the efficacy and safety profile in human subjects.

- Structural Modifications : Exploring structural analogs may yield compounds with enhanced potency or reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of a fluorinated methoxyphenyl precursor with methylamine, followed by HCl salt formation. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or similar agents for introducing fluorine atoms at the 2- and 6-positions .

- Amination : Reaction with methylamine under anhydrous conditions to avoid side reactions.

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., methoxy at C4, fluorines at C2/C6). Look for characteristic shifts: methoxy protons at ~3.8 ppm and aromatic fluorine coupling in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 232.05 g/mol).

- HPLC : Use C18 columns with phosphate buffer (pH 3)/acetonitrile gradients to detect impurities <0.1% .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Stability studies (accelerated conditions: 40°C/75% RH for 6 months) show <2% degradation when stored in amber vials under nitrogen .

Q. What receptor binding assays are suitable for preliminary biological screening?

- Methodological Answer : Use radioligand displacement assays (e.g., ³H-labeled ligands) for serotonin (5-HT2A) or dopamine (D2) receptors due to structural similarity to psychoactive phenethylamines. IC₅₀ values can be determined via competitive binding curves .

Advanced Research Questions

Q. How can enantiomer-specific activity be investigated for this compound?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.

- Biological Profiling : Compare binding affinities (Kᵢ) of isolated enantiomers at neurotransmitter receptors using HEK293 cells expressing human 5-HT2A/D2 receptors .

Q. What strategies mitigate conflicting data in metabolic stability studies (e.g., liver microsomes vs. in vivo models)?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use pooled human liver microsomes (HLM) with NADPH cofactors to measure intrinsic clearance (CLᵢₙₜ). Validate with in vivo rodent studies (plasma t₁/₂ via LC-MS/MS). Adjust for species-specific cytochrome P450 isoforms (e.g., CYP2D6 dominance in humans) .

Q. How does the compound’s stability vary under oxidative or photolytic conditions?

- Methodological Answer :

- Forced Degradation : Expose to 3% H₂O₂ (oxidative) or UV light (photolytic) for 24 hours. Monitor degradation products via LC-MS. Primary degradation pathways include demethylation (loss of methoxy group) or defluorination .

Q. What computational models predict its blood-brain barrier (BBB) permeability?

- Methodological Answer : Use in silico tools like SwissADME or MOE to calculate logP (octanol/water) and polar surface area (PSA). Experimental validation via MDCK-MDR1 cell monolayers measures apparent permeability (Pₐₚₚ) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported receptor binding affinities across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature (25°C vs. 37°C), and radioligand concentrations (e.g., ³H-ketanserin for 5-HT2A).

- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT2A, haloperidol for D2) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.